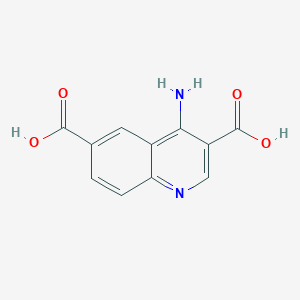4-Aminoquinoline-3,6-dicarboxylic acid
CAS No.: 1011407-10-5
Cat. No.: VC8189310
Molecular Formula: C11H8N2O4
Molecular Weight: 232.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1011407-10-5 |
|---|---|
| Molecular Formula | C11H8N2O4 |
| Molecular Weight | 232.19 g/mol |
| IUPAC Name | 4-aminoquinoline-3,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O4/c12-9-6-3-5(10(14)15)1-2-8(6)13-4-7(9)11(16)17/h1-4H,(H2,12,13)(H,14,15)(H,16,17) |
| Standard InChI Key | XTDGQTISPFLAIB-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C(=C2C=C1C(=O)O)N)C(=O)O |
| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1C(=O)O)N)C(=O)O |
Introduction
Structural and Chemical Properties of 4-Aminoquinoline-3,6-Dicarboxylic Acid
Molecular Architecture and Functional Group Interactions
The quinoline core consists of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the 1-position of the pyridine. In 4-aminoquinoline-3,6-dicarboxylic acid, the amino group occupies the 4-position of the benzene ring, while carboxylic acid groups are located at the 3- and 6-positions (Figure 1). This arrangement creates a polar, zwitterionic structure at physiological pH, as the amino group (pKa ~9.5) remains protonated, and the carboxylic acids (pKa ~2–4) are deprotonated .
Spectroscopic and Computational Characterization
While experimental data specific to 4-aminoquinoline-3,6-dicarboxylic acid are scarce, computational models of analogous compounds predict strong ultraviolet absorption at 250–280 nm (π→π* transitions) and 320–350 nm (n→π* transitions) . Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments: the 4-amino group resonates near δ 6.5–7.0 ppm (aromatic protons), while carboxylic acid protons appear as broad singlets at δ 12–14 ppm in acidic conditions .
Density functional theory (DFT) calculations on 6-aminoquinoline-4-carboxylic acid (PubChem CID 43829327) reveal a planar geometry stabilized by intramolecular hydrogen bonding between the amino and carboxyl groups . Extending this to the 3,6-dicarboxylic acid derivative, additional hydrogen bonds between the 3-carboxyl and 4-amino groups are likely, further rigidifying the structure .
Synthetic Strategies for 4-Aminoquinoline-3,6-Dicarboxylic Acid
Doebner Hydrogen-Transfer Reaction
The Doebner reaction, a three-component coupling of anilines, aldehydes, and α-keto acids, has been successfully applied to synthesize quinoline-4-carboxylic acids . For example, Komatsu et al. (2023) reported a scalable method using aniline, benzaldehyde, and pyruvic acid in the presence of BF3·THF, yielding quinoline-4-carboxylic acid in 82% efficiency (371 g scale) . Adapting this protocol for 4-aminoquinoline-3,6-dicarboxylic acid would require:
-
Aniline derivative: 3,6-Dicarboxy-substituted aniline as the starting material.
-
Aldehyde selection: Aromatic aldehydes to direct cyclization.
-
α-Keto acid: Pyruvic acid or derivatives to introduce the 4-position carboxyl group .
Key challenges include the instability of multi-carboxyl-substituted anilines and regioselective cyclization. Molecular dynamics simulations suggest that electron-withdrawing carboxyl groups at the 3- and 6-positions may deactivate the aniline, necessitating harsher conditions or catalysts like BF3·THF to promote imine formation and subsequent cyclization .
Post-Functionalization of Quinoline Precursors
An alternative route involves post-synthetic modification of preformed quinolines:
-
Nitration/Reduction: Introduce the 4-amino group via nitration at the 4-position followed by catalytic hydrogenation.
-
Carboxylation: Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) to install carboxyl groups at the 3- and 6-positions .
Future Directions and Challenges
-
Synthetic Optimization: Develop one-pot methodologies to install amino and carboxyl groups regioselectively.
-
Target Validation: Screen against PfLDH and STAT3 using surface plasmon resonance (SPR) and X-ray crystallography.
-
Prodrug Strategies: Mask carboxylic acids as esters to improve bioavailability, with enzymatic cleavage in target tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume